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molecular formula C8H6ClNO4 B1590537 Methyl 3-chloro-2-nitrobenzoate CAS No. 42087-81-0

Methyl 3-chloro-2-nitrobenzoate

Cat. No. B1590537
M. Wt: 215.59 g/mol
InChI Key: VTWUVGLVDQXCJO-UHFFFAOYSA-N
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Patent
US07384930B2

Procedure details

Iron powder (1.94 g, 34.8 mmol) was added to the solution of methyl 3-chloro-2-nitrobenzoate (2.5 g, 111.6 mmol) in EtOH/HOAc (100 mL/100 mL) at room temperature, and then the suspension was refluxed under N2 for 2 hrs. After cooling down to room temperature, partial of the solvents was removed on rotary vacuum, the resulting residue was partitioned between H2O/EtOAc (200 mL/300 mL). The separated organic phase was washed with aqueous NaOH (1N, 50 mL), brine (50 mL), dried over MgSO4, and concentrated on rotary vacuum to afford the expected product as a tan oil (1.7 g, 79% yield) which became wax type solid standing on bench. The crude product was pure enough to be used in next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 3.86 (s, 3 H), 6.25 (s, 2 H), 6.57 (t, J=7.93 Hz, 1 H), 7.39 (dd, J=7.81, 1.51 Hz, 1 H), 7.79 (dd, J=8.06, 1.51 Hz, 1 H); Mass spec. 185.95 (MH+), Calc. for C8H8ClNO2 185.02.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
EtOH HOAc
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.94 g
Type
catalyst
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:12]([O-])=O)=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]>CCO.CC(O)=O.[Fe]>[NH2:12][C:3]1[C:2]([Cl:1])=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
Name
EtOH HOAc
Quantity
100 mL
Type
solvent
Smiles
CCO.CC(=O)O
Name
Quantity
1.94 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed under N2 for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was removed on rotary vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between H2O/EtOAc (200 mL/300 mL)
WASH
Type
WASH
Details
The separated organic phase was washed with aqueous NaOH (1N, 50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotary vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 8.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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